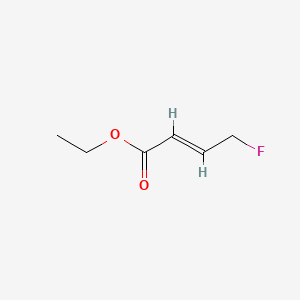

Ethyl 4-fluorocrotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

371-24-4 |

|---|---|

Molecular Formula |

C6H9FO2 |

Molecular Weight |

132.13 g/mol |

IUPAC Name |

ethyl (E)-4-fluorobut-2-enoate |

InChI |

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

InChI Key |

FUQNDTQEJQPNFY-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CF |

Canonical SMILES |

CCOC(=O)C=CCF |

Origin of Product |

United States |

The Ascendancy of Fluorine in Chemical Sciences

The introduction of fluorine into organic molecules has become a major trend in modern chemical research and development. tcichemicals.com Fluorine, being the most electronegative element, can drastically alter a molecule's properties. tcichemicals.com This is due in part to the carbon-fluorine bond, which is the strongest single bond in organic chemistry, imparting significant stability to fluorinated compounds. alfa-chemistry.comwikipedia.org

Crotonate Esters: Versatile Synthetic Intermediates

Crotonate esters are a class of α,β-unsaturated esters that serve as versatile building blocks in organic synthesis. Their conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations. glindiachemicals.com This structural feature makes them susceptible to reactions such as Michael additions, condensations, and cyclizations. glindiachemicals.com

Ethyl crotonate, a simple member of this family, is found naturally in fruits like apples and strawberries and is used as a flavoring agent. researchgate.net In the laboratory, crotonate esters are valuable precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other fine chemicals. glindiachemicals.com For instance, ethyl 4-hydroxycrotonate is a key intermediate in the synthesis of alkaloids. orgsyn.org The reactivity of the crotonate system can be tuned by the introduction of various substituents, leading to a broad array of synthetic possibilities.

The Fluorine Factor: Modifying Crotonate Reactivity and Properties

Direct Fluorination Strategies on Crotonate Systems

Direct fluorination involves the introduction of a fluorine atom onto an established crotonate molecule. This can be achieved through either electrophilic or nucleophilic methods, each targeting different reactive sites on the substrate.

Electrophilic Fluorination Approaches

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"), targeting a center of electron density on the substrate, such as a carbanion or an enolate. wikipedia.org These reactions typically employ reagents with a weakened nitrogen-fluorine (N-F) bond, which facilitates the transfer of an electrophilic fluorine atom. wikipedia.orgnih.gov

Commonly used reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.org The mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org A notable synthesis involves the tandem conjugate addition of a chiral lithium amide to ethyl crotonate, creating an enolate intermediate. This enolate is then quenched with an electrophilic fluorine source like NFSI to yield the fluorinated product. thieme-connect.com Another approach involves the reaction of silylated cycloadducts, derived from ethyl trifluorocrotonate, with Selectfluor to introduce a fluorine atom stereoselectively. europa.eu

Table 1: Examples of Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent (neutral) |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent (cationic) |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent (neutral) |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination utilizes a fluoride (B91410) ion (F-) as the nucleophile to displace a leaving group from the substrate. ucla.edu For a crotonate system, this typically involves an SN2' (allylic) substitution on a substrate such as ethyl 4-bromocrotonate or ethyl 4-tosyloxycrotonate. The fluoride source can be alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). tcichemicals.com

The effectiveness of these reactions is often hampered by the low nucleophilicity and high basicity of the fluoride ion, which can be solvated by protic solvents, reducing its reactivity. ucla.edunih.govrsc.org To overcome this, reactions are often performed in aprotic solvents or with phase-transfer catalysts to enhance the "nakedness" and reactivity of the fluoride ion. mdpi.com The use of tertiary alcohols as a reaction medium has also been shown to significantly enhance the reactivity of alkali metal fluorides by creating beneficial hydrogen bonding interactions. nih.gov

Organometallic Approaches in Carbon-Fluorine Bond Formation

Organometallic chemistry offers powerful tools for C-F bond formation, often involving transition-metal catalysts. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. epo.orgspringernature.com

A key strategy for synthesizing vinyl fluorides, such as this compound, is the palladium-catalyzed fluorination of a corresponding vinyl triflate. nih.gov In this method, a precursor like ethyl 4-hydroxycrotonate can be converted to its vinyl triflate. This substrate then undergoes a cross-coupling reaction with a fluoride source, such as CsF or AgF, in the presence of a palladium catalyst and a specialized ligand, like a bulky biaryl monophosphine (e.g., t-BuBrettPhos). nih.govresearchgate.net A significant challenge in these reactions can be controlling regioselectivity; however, additives like triethyl(trifluoromethyl)silane (B54436) (TESCF3) have been found to dramatically improve the outcome, preventing the formation of isomeric byproducts. nih.govresearchgate.net The reaction proceeds via an oxidative addition of the vinyl triflate to the Pd(0) center, followed by fluoride transfer and reductive elimination to yield the vinyl fluoride product. epo.org

Multi-Step Synthesis from Readily Available Precursors

Building this compound from simpler, non-crotonate starting materials is a common and versatile approach. These multi-step syntheses often rely on classic carbon-carbon bond-forming reactions to construct the four-carbon backbone and establish the crucial C=C double bond.

Condensation Reactions in Crotonate Synthesis

Condensation reactions are fundamental to building the carbon skeleton of crotonates. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate), catalyzed by a weak base. sigmaaldrich.comarkat-usa.org For the synthesis of a fluorinated crotonate, a fluorinated aldehyde could be condensed with diethyl malonate, followed by saponification, decarboxylation, and esterification to yield the final product.

Another powerful method is the Reformatsky reaction, which employs an organozinc reagent formed from an α-haloester and zinc metal. iitk.ac.innumberanalytics.comlibretexts.orgchemistnotes.com This organozinc enolate then adds to an aldehyde or ketone to form a β-hydroxy ester, which can be subsequently dehydrated to the α,β-unsaturated ester. chemistnotes.com A plausible route to this compound could involve the reaction of 2-fluoroacetaldehyde with ethyl bromoacetate (B1195939) in the presence of activated zinc, followed by dehydration of the resulting β-hydroxy ester.

Table 2: Comparison of Condensation Reactions for Crotonate Synthesis

| Reaction | Key Reagents | Intermediate |

|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound, Base | β-hydroxy dicarbonyl (often dehydrates spontaneously) |

| Reformatsky Reaction | Aldehyde/Ketone, α-Haloester, Zinc Metal | β-hydroxy ester |

Olefination Strategies for (E/Z)-Ethyl 4-Fluorocrotonate Formation

Olefination reactions are arguably the most important methods for constructing the double bond in α,β-unsaturated esters with high stereocontrol. The Horner-Wadsworth-Emmons (HWE) reaction is a premier example, utilizing a phosphonate-stabilized carbanion to react with an aldehyde or ketone. mdpi.comwikipedia.org The standard HWE reaction typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com A synthesis of (E)-ethyl 4-fluorocrotonate could thus involve the reaction of 2-fluoroacetaldehyde with the ylide generated from triethyl phosphonoacetate and a base like sodium hydride.

Conversely, achieving the (Z)-isomer requires specific modifications. The Still-Gennari olefination is a powerful variant of the HWE reaction that delivers (Z)-alkenes with high selectivity. nrochemistry.comic.ac.uknih.gov This method employs phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6. nih.govresearchgate.netyoutube.com The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. nih.govstackexchange.com Therefore, reacting 2-fluoroacetaldehyde with a Still-Gennari reagent would be the preferred method for synthesizing (Z)-ethyl 4-fluorocrotonate.

Table 3: Olefination Strategies for this compound

| Method | Reagents | Primary Product Isomer | Key Feature |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Aldehyde, Dialkyl phosphonoacetate, Base (e.g., NaH) | (E)-alkene | Thermodynamic control |

| Still-Gennari Olefination | Aldehyde, Bis(trifluoroethyl)phosphonoacetate, KHMDS/18-crown-6 | (Z)-alkene | Kinetic control via electron-withdrawing groups |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The introduction of a fluorine atom into the γ-position of an α,β-unsaturated ester like ethyl crotonate creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. The development of synthetic methodologies that can selectively produce one enantiomer over the other is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent. Advanced synthetic strategies for controlling the stereochemistry at the C4 position have focused on chiral auxiliary-mediated approaches and various forms of asymmetric catalysis. These methods aim to create the C-F bond or a related stereocenter in a highly controlled three-dimensional environment, thus yielding enantioenriched products.

Chiral Auxiliary-Mediated Asymmetric Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereoselectivity. wikipedia.org In this approach, an enantiomerically pure molecule (the chiral auxiliary) is temporarily attached to the substrate. wikipedia.org This auxiliary directs a subsequent stereoselective transformation, after which it is cleaved and can often be recovered. wikipedia.org While specific examples detailing the synthesis of this compound using this method are not extensively documented, the principles can be illustrated through the synthesis of structurally similar fluorinated compounds, such as γ-fluorinated β-amino acids.

One effective strategy involves the diastereoselective reduction of a prochiral precursor that has a chiral auxiliary attached. For instance, the synthesis of chiral γ-fluorinated β-enamino esters has been achieved with high diastereoselectivity using chiral auxiliaries derived from phenylmenthol. acs.org In a key study, the reduction of β-enamino esters bearing a γ-fluoroalkyl group was investigated. The use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary on the ester component of the molecule guided the reduction process, leading to the formation of fluorinated β-amino acid derivatives with good to excellent diastereoselectivity. acs.org The steric bulk and defined conformation of the auxiliary effectively shield one face of the molecule, compelling the reducing agent to attack from the less hindered face.

Another prominent example of a highly effective chiral auxiliary is the d'Angelo auxiliary, (-)-8-(β-naphthyl)menthyl. This auxiliary has been successfully employed in the highly diastereoselective alkylation of vinylglycine-derived dienolates. unl.edu A proposed model suggests that the dienolate adopts a favored conformation where the β-naphthyl group of the auxiliary shields one face of the molecule, leading to alkylation occurring preferentially from the opposite face. unl.edu This level of control, achieving diastereomeric ratios of up to ≥98:2, demonstrates the potential of such auxiliaries for establishing stereocenters in molecules analogous to this compound. unl.edu

The general workflow for this approach involves:

Attachment of a chiral auxiliary (e.g., an enantiopure alcohol like (-)-8-phenylmenthol) to a precursor acid to form a chiral ester.

A diastereoselective reaction, such as reduction or alkylation, to set the desired stereocenter.

Removal of the chiral auxiliary to yield the enantioenriched target molecule.

| Chiral Auxiliary | Substrate Type | Transformation | Diastereomeric Ratio (dr) | Reference |

| (-)-8-Phenylmenthol | γ-Fluorinated β-enamino ester | Reduction | Good to High | acs.org |

| (-)-8-(β-Naphthyl)menthyl | Vinylglycine derivative | Alkylation | 91:9 to ≥98:2 | unl.edu |

| Camphorsultam | N-Acyloxazolidinone | Michael Addition | High | wikipedia.org |

| Evans Oxazolidinone | N-Acyloxazolidinone | Aldol Reaction | High | wikipedia.org |

This table presents examples of chiral auxiliaries used in the stereoselective synthesis of related chiral molecules, illustrating the diastereoselectivities that can be achieved.

Asymmetric Catalysis for Enantioselective Pathways

Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries, as it requires only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. This field is broadly divided into organocatalysis, which uses small chiral organic molecules, and transition metal catalysis, which employs complexes of a metal center and a chiral ligand.

Organocatalysis has emerged as a robust platform for enantioselective synthesis. Chiral amines, Brønsted acids, and N-heterocyclic carbenes (NHCs) are common classes of organocatalysts that can activate substrates towards stereoselective bond formation.

A notable application in a related area is the enantioselective synthesis of β,γ-unsaturated α-fluoroesters catalyzed by N-heterocyclic carbenes. While not the exact isomer, this reaction highlights a powerful strategy for creating chiral fluorinated esters. In this process, an NHC catalyst reacts with an α-fluoro-α,β-unsaturated aldehyde to generate a chiral acyl-azolium intermediate (a chiral equivalent of an enolate), which then reacts with an alcohol to furnish the chiral ester. The stereochemical outcome is dictated by the chiral environment of the NHC catalyst.

Similarly, chiral secondary amines, such as prolinol derivatives, are widely used to catalyze reactions of α,β-unsaturated aldehydes and ketones via the formation of chiral enamine or iminium ion intermediates. A potential organocatalytic route to chiral this compound could involve the conjugate addition of a nucleophile to a precursor like ethyl 4-oxobut-2-enoate, followed by a stereoselective fluorination step, or the direct conjugate addition of a fluoride source to an appropriate Michael acceptor, mediated by a chiral organocatalyst. For example, cinchona alkaloid-derived catalysts have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating their ability to control stereochemistry at a γ-position relative to a carbonyl group. mdpi.com

| Organocatalyst Type | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Reference |

| N-Heterocyclic Carbene | Acyl-Azolium Catalysis | α-Fluoro-α,β-unsaturated Aldehydes | High | nih.gov |

| Cinchona Alkaloid Derivative | Peroxidation | γ,δ-Unsaturated β-Keto Esters | Up to 90% | mdpi.com |

| Chiral Secondary Amine | Iminium Catalysis | α,β-Unsaturated Aldehydes | Up to >99% | mdpi.com |

| Chiral Phosphoric Acid | Friedel-Crafts Reaction | Naphthyl-indoles | High | metu.edu.tr |

This table summarizes the application of different organocatalysts in achieving high enantioselectivity for various transformations on unsaturated carbonyl compounds and related structures.

Transition metal catalysis provides a versatile toolkit for asymmetric synthesis, with chiral ligands playing a crucial role in inducing enantioselectivity. mdpi.comrsc.org These methods are powerful for forming C-C, C-H, and C-heteroatom bonds with high stereocontrol. While specific protocols for the asymmetric synthesis of this compound are not prevalent, established transition metal-catalyzed reactions can be conceptually applied.

One potential strategy is the asymmetric hydrogenation of a precursor containing a double bond at the appropriate position. For example, a hypothetical precursor like ethyl 4-fluoro-2,4-pentadienoate could be selectively hydrogenated at the γ,δ-double bond using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center, creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to hydrogen delivery to one face of the double bond.

Another plausible approach involves an asymmetric allylic substitution reaction. A substrate containing a leaving group at the C4 position, such as ethyl 4-hydroxycrotonate, could be converted into a π-allyl metal complex (e.g., with palladium). The subsequent nucleophilic attack by a fluoride source, in the presence of a chiral ligand, could proceed with high enantioselectivity to form the C-F bond. The success of such a reaction would depend heavily on the ability of the chiral ligand to control the regioselectivity and stereoselectivity of the fluoride attack.

| Metal/Ligand System | Reaction Type | Potential Application | Key Feature | Reference |

| Rhodium/Chiral Diphosphine | Asymmetric Hydrogenation | Reduction of a C=C bond in a precursor | High enantioselectivity in olefin hydrogenation | chiralpedia.com |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Fluorination of an allylic precursor | Formation of chiral C-F bond | nih.gov |

| Copper/Chiral Ligand | Conjugate Addition | Addition of a fluoride source to an enoate | Catalytic asymmetric C-F bond formation | mdpi.com |

| Iridium/Chiral N,P Ligand | Asymmetric Hydrogenation | Hydrogenation of fluorinated alkenes | High efficiency for fluorinated substrates | nih.gov |

This table outlines potential transition metal-catalyzed strategies that could be adapted for the enantioselective synthesis of this compound or its analogues.

Elucidation of Reaction Pathways for Nucleophilic Additions

The reactivity of this compound in nucleophilic additions is dictated by the two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. The mode of attack, either direct (1,2-addition) or conjugate (1,4-addition), is largely determined by the nature of the nucleophile. libretexts.orgjove.com

Conjugate (1,4) Additions to the α,β-Unsaturated Ester System

Conjugate addition, also known as Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.org In the case of this compound, the electron-withdrawing ester group polarizes the conjugated system, creating a significant partial positive charge on the β-carbon. This effect is further amplified by the inductive effect of the γ-fluorine atom, making the β-position a prime target for nucleophilic attack.

The mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon. This step forms a new carbon-nucleophile bond and generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized over the α-carbon and the carbonyl oxygen. libretexts.orgwikipedia.org Subsequent protonation, typically during aqueous workup, occurs at the α-carbon, which then tautomerizes to the more stable keto form, yielding the saturated 1,4-adduct. libretexts.org

This reaction pathway is generally favored by "soft" or less basic nucleophiles. jove.commasterorganicchemistry.com The thermodynamic stability of the final product, which retains the strong carbonyl bond, often drives the reaction towards the 1,4-adduct. jove.com A wide array of nucleophiles participate in this type of reaction. wikipedia.orgmasterorganicchemistry.com

| Nucleophile Type | Specific Example | Expected Product Class | Controlling Factor |

|---|---|---|---|

| Organocuprates | Lithium diorganocopper (R₂CuLi) | γ-Fluoro-β-substituted ester | Thermodynamic |

| Enolates | Malonic esters | γ-Fluoro-diester adduct | Thermodynamic |

| Amines | Primary or Secondary Amines (RNH₂, R₂NH) | β-Amino-γ-fluoro ester | Thermodynamic |

| Thiols | Thiolates (RS⁻) | β-Thio-γ-fluoro ester | Thermodynamic |

Direct (1,2) Additions to Carbonyl and Alkene Functionalities

Direct nucleophilic addition occurs at the most electrophilic center, which is the carbonyl carbon. masterorganicchemistry.com This pathway is typically favored by "hard," highly reactive, and strongly basic nucleophiles such as Grignard reagents and organolithium compounds. jove.compressbooks.pub The reaction is generally irreversible and kinetically controlled, meaning it proceeds via the fastest reaction pathway. libretexts.orgjove.com

The mechanism involves the direct attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. khanacademy.org Subsequent protonation of the alkoxide during workup yields a tertiary allylic alcohol. The original C=C double bond and the γ-fluoro substituent remain intact.

| Characteristic | Direct (1,2) Addition | Conjugate (1,4) Addition |

|---|---|---|

| Site of Attack | Carbonyl Carbon (C-1) | β-Carbon (C-3) |

| Favored by | Hard, strong nucleophiles (e.g., R-Li, RMgX) | Soft, weaker nucleophiles (e.g., R₂CuLi, enolates, amines) |

| Control | Kinetic Control (faster reaction) libretexts.org | Thermodynamic Control (more stable product) jove.com |

| Intermediate | Tetrahedral Alkoxide | Resonance-Stabilized Enolate wikipedia.org |

| Final Product | Tertiary Allylic Alcohol | Saturated β-Substituted Ester |

Investigations into Electrophilic Transformations at the Alkene and Ester Moieties

While the electron-deficient nature of this compound makes it a prime candidate for nucleophilic attack, it is generally deactivated towards electrophilic addition at the C=C bond compared to simple alkenes. tutorchase.com The high electron density of a typical alkene double bond, which attracts electrophiles, is significantly diminished by the electron-withdrawing effects of the ester and fluoro groups. tutorchase.comchemistrystudent.com

However, under forcing conditions or with highly reactive electrophiles, addition can occur. The mechanism proceeds via the formation of a carbocation intermediate after the initial attack by the electrophile. ibchem.comsavemyexams.com The regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon that results in the more stable carbocation. For this compound, attack at the α-carbon would place the positive charge on the β-carbon, where it is destabilized by the adjacent electron-withdrawing ester group. Conversely, attack at the β-carbon would place the positive charge on the α-carbon, which is a more favorable, albeit still destabilized, scenario.

The ester moiety can undergo standard transformations such as hydrolysis (to 4-fluorocrotonic acid) or transesterification under acidic or basic catalysis. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water or an alcohol. libretexts.org

Pericyclic Reactions and Cycloaddition Chemistry with this compound

This compound is an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient alkene character. wikipedia.org The reaction involves the concerted interaction of the dienophile's π system with that of a conjugated diene to form a six-membered ring. wikipedia.org The electron-withdrawing ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The reaction is stereospecific and typically proceeds with high regioselectivity, which can be enhanced by the use of Lewis acid catalysts. thieme-connect.com Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and increasing its reactivity. thieme-connect.com

| Diene | Dienophile | Conditions | Expected Product |

|---|---|---|---|

| 1,3-Butadiene | This compound | Thermal or Lewis Acid (e.g., EtAlCl₂) | Ethyl 4-(fluoromethyl)cyclohex-3-enecarboxylate |

Radical Reactions Involving the Fluorocrotonate Moiety

The C=C double bond of this compound can participate in radical addition reactions. For its non-fluorinated analog, ethyl crotonate, studies have shown that radical addition of species like the hydroxyl radical (OH•) proceeds readily, primarily at the double bond. researchgate.netacs.orgnih.gov For instance, the radical addition of HBr in the presence of peroxides (ROOR) would proceed via an anti-Markovnikov mechanism. masterorganicchemistry.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of a weak bond (e.g., the O-O bond in a peroxide) generates initial radicals. masterorganicchemistry.com This radical then abstracts a hydrogen from HBr to produce a bromine radical (Br•).

Propagation: The bromine radical adds to the C=C double bond. This addition occurs at the carbon that generates the more stable carbon radical intermediate. For this compound, addition of Br• to the β-carbon would generate a radical at the α-position, which is stabilized by the adjacent ester group. This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical, continuing the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when two radical species combine.

Photoredox catalysis has also been employed for the radical conjugate addition of heteroaryl halides to ethyl crotonate, demonstrating a modern approach to forming C-C bonds at the β-position under mild conditions. nih.gov

Catalytic Activation and Deactivation Mechanisms in Transformations

Catalysis plays a crucial role in modulating the reactivity and selectivity of transformations involving this compound.

Catalytic Activation:

Lewis Acids: As mentioned, Lewis acids (e.g., TiCl₄, EtAlCl₂) can activate the substrate towards nucleophilic attack or cycloaddition. thieme-connect.com They coordinate to the carbonyl oxygen, increasing the electrophilicity of the entire conjugated system. researchgate.net

Brønsted Acids: Acid catalysis can promote reactions like acetal (B89532) formation or ester hydrolysis by protonating the carbonyl oxygen, thereby activating it. libretexts.orglibretexts.org

Transition Metals: A wide range of transition metal catalysts are used for transformations of α,β-unsaturated carbonyl compounds. rsc.org For example, copper complexes are known to catalyze asymmetric conjugate additions. rsc.org Manganese(I) complexes have been used for the asymmetric hydrophosphination of α,β-unsaturated esters. acs.org In some cases, catalyst-controlled systems can even lead to divergent outcomes, producing different products from the same starting material by switching the catalyst. nih.gov

Catalytic Deactivation: Catalyst deactivation can occur through several mechanisms. The catalyst can be poisoned by impurities in the reaction mixture that bind strongly to the active site. In some transformations, byproducts can act as inhibitors, slowing down the catalytic cycle. For example, in catalytic oxidations, the accumulation of certain intermediates can inhibit the catalyst's performance. The catalyst itself may also degrade under the reaction conditions, leading to a loss of activity over time. Understanding these deactivation pathways is essential for developing robust and efficient catalytic processes.

Applications of Ethyl 4 Fluorocrotonate As a Versatile Synthetic Building Block

Precursor in Complex Natural Product Synthesis

The total synthesis of complex natural products is a formidable challenge in organic chemistry, often requiring the strategic assembly of intricate molecular architectures. nih.govsioc-journal.cn Ethyl 4-fluorocrotonate and its derivatives have proven to be valuable tools in this endeavor. The incorporation of fluorine can significantly alter the biological activity and metabolic stability of a natural product, making fluorinated analogs attractive targets for synthesis. rsc.org

While direct examples of this compound in the total synthesis of specific, named natural products are not extensively documented in readily available literature, its utility can be inferred from the broader context of using fluorinated building blocks. worktribe.com Synthetic strategies often rely on the use of versatile, polyfunctional molecules that can be elaborated into more complex structures. nih.gov The reactivity of the double bond and the ester functionality in this compound, combined with the influence of the fluorine atom, allows for a range of chemical transformations crucial for building complex molecular frameworks.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into drug candidates and agrochemicals is a widely employed strategy to enhance their efficacy, metabolic stability, and bioavailability. framochem.comarkema.com this compound serves as a key intermediate in the synthesis of various molecules with potential pharmaceutical and agrochemical applications.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in medicinal and agricultural chemistry. researchgate.netmdpi.com The unique properties imparted by fluorine can lead to improved biological activity. This compound provides a reactive scaffold for the construction of these important molecular motifs.

One notable application is in the synthesis of fluorinated pyran and piperidine (B6355638) heterocycles through Prins-type cyclization reactions. beilstein-journals.org In these reactions, an aldehyde or its equivalent reacts with a homoallylic alcohol or amine in the presence of a Lewis acid. When BF₃·OEt₂ is used, it can act as both the Lewis acid and a fluoride (B91410) source, leading to the formation of a C-F bond. beilstein-journals.org This methodology allows for the creation of 4-fluoropyran and 4-fluoropiperidine (B2509456) derivatives with good yields. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Yield | Reference |

| Homoallylic alcohol | Aldehyde | 4-Fluoropyran derivative | BF₃·OEt₂ | Good | beilstein-journals.org |

| N-Tosyl-homoallylic amine | Aldehyde | 4-Fluoropiperidine derivative | BF₃·OEt₂ | Good | beilstein-journals.org |

Furthermore, the principles of using fluorinated building blocks extend to the synthesis of other heterocyclic systems. For instance, cycloaddition reactions involving fluorinated dipolarophiles or dienophiles are a powerful method for constructing a variety of sulfur-containing heterocycles. mdpi.com While not a direct cycloaddition component itself, the functionalities within this compound can be chemically modified to participate in such reactions, highlighting its versatility as a starting material.

Building Block for Fluoro-Containing Carbocycles

The strategic incorporation of fluorine into carbocyclic systems is another area of interest in drug discovery and development. This compound can serve as a starting material for the synthesis of such compounds. For example, derivatives of this compound have been utilized in the synthesis of cyclopropane-containing molecules. A patent describes the use of (Z)-ethyl 4-bromo-2-fluorocrotonate, derived from (Z)-ethyl 2-fluorocrotonate, in a multi-step synthesis to produce a lactone of a cyclopropanecarboxylic acid derivative. google.com This demonstrates how the fluorinated crotonate backbone can be elaborated into more complex carbocyclic structures.

Application in Materials Science

The influence of fluorine extends beyond the life sciences into the realm of materials science. The unique electronic properties and stability of the carbon-fluorine bond make fluorinated compounds valuable components in the design of advanced materials.

Development of Fluorinated Polymers and Monomers for Advanced Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sciengine.com While commodity fluoropolymers like PVDF are well-established, there is a growing interest in developing new fluorinated polymers with tailored functionalities. sciengine.com This often involves the synthesis of novel fluorinated monomers.

This compound, with its polymerizable double bond and reactive ester group, represents a potential monomer or a precursor to more complex monomers for creating side-chain fluorinated polymers. oecd.org The incorporation of such fluorinated side chains can significantly modify the properties of the base polymer, leading to materials with enhanced solubility, processability, and specific functionalities. sciengine.com Although direct polymerization of this compound is not widely reported, its chemical handles allow for its integration into polymer backbones through various synthetic strategies. etnatec.com

| Polymer Type | Potential Role of this compound Derivative | Desired Property Enhancement |

| Polyesters | Co-monomer | Thermal stability, chemical resistance |

| Polyacrylates | Precursor to a functionalized acrylate (B77674) monomer | Modified surface properties, hydrophobicity |

| Polyurethanes | Component of a diol precursor | Enhanced durability and weatherability |

Integration into Advanced Functional Materials (e.g., Optoelectronic Devices)

The electronic effects of fluorine are particularly valuable in the design of functional materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and thin-film transistors. ossila.com While direct use of this compound in these devices is not a primary application, its derivatives can play a crucial role.

For instance, fluorinated building blocks are used to synthesize ligands for metal complexes in OLEDs or to create materials for charge-transport layers. ossila.com The electron-withdrawing nature of fluorine can tune the energy levels of organic semiconductors, leading to improved device performance. Ethyl (4-fluorobenzoyl)acetate, a related fluorinated β-ketoester, is used as a starting material for pyrimidine (B1678525) derivatives that form iridium complexes for blue PhOLEDs. ossila.com This illustrates the principle that fluorinated building blocks, a category to which this compound belongs, are instrumental in creating the specialized molecules needed for advanced functional materials.

Biocatalytic Transformations and Bioconjugation Chemistry

This compound's unique chemical structure, featuring both a reactive α,β-unsaturated ester and a terminal fluorine atom, makes it a compound of interest for biocatalytic transformations. Enzymes, with their high chemo-, regio-, and stereoselectivity, can potentially act on this substrate to create valuable chiral building blocks or novel fluorinated molecules. Furthermore, its ability to be incorporated into complex natural products highlights its utility in the fields of biosynthetic pathway engineering and synthetic biology.

Substrate for Enzymatic Reactions

While specific studies detailing the enzymatic transformation of this compound are not extensively documented in the reviewed literature, its structure suggests it could be a viable substrate for several classes of enzymes that act on similar molecules. The reactivity of the carbon-carbon double bond and the ester functional group are primary targets for biocatalysis.

Enzymes such as reductases, hydrolases, and lyases could catalyze transformations of this compound. For instance, ene-reductases, which are known to asymmetrically reduce the double bond of α,β-unsaturated carbonyl compounds, could convert it into ethyl 4-fluorobutanoate. Similarly, esterases or lipases could hydrolyze the ethyl ester to yield 4-fluorocrotonic acid, a reaction common for ester-containing compounds. mhmedical.com The carbon-fluorine bond, known for its high stability, typically requires specialized enzymes like dehalogenases for cleavage, and its presence can significantly influence the substrate specificity and reactivity of enzymes. nih.gov

Below is a table of potential enzymatic reactions for which this compound could serve as a substrate, based on known enzyme functionalities.

| Enzyme Class | Potential Reaction | Potential Product |

| Ene-Reductase | Asymmetric reduction of the C=C double bond | Chiral Ethyl 4-fluorobutanoate |

| Esterase/Lipase | Hydrolysis of the ethyl ester | 4-Fluorocrotonic acid |

| Hydratase | Addition of water across the C=C double bond | Ethyl 4-fluoro-3-hydroxybutanoate |

| Dehalogenase | Cleavage of the C-F bond | (Not specified) |

This table represents hypothetical transformations based on enzyme class functionalities, as direct enzymatic studies on this compound were not prominently found in the search results.

Precursor in Biosynthetic Pathways and Metabolic Engineering

A significant application of 4-fluorocrotonate is its use as an exogenous precursor in engineered biosynthetic pathways to generate novel, fluorinated polyketides. Polyketides are a class of diverse natural products, many of which have important medicinal properties, including the immunosuppressant FK506 (tacrolimus). nih.govplos.org

Metabolic engineering and chemical complementation strategies allow researchers to introduce unnatural building blocks into the biosynthetic machinery of microorganisms to create new chemical entities. nih.gov In a notable study, scientists engineered a strain of Streptomyces to produce a fluorinated analog of the related compound FK520. nih.gov By deleting a key gene (tcsB) in the FK506 biosynthetic cluster, the natural pathway to the allylmalonyl-CoA extender unit was blocked. nih.gov Feeding the mutant strain with 4-fluorocrotonate allowed for its in vivo conversion and incorporation, leading to the production of 36-fluoro-FK520. nih.govuea.ac.uk

The process relies on the enzymatic machinery of the host to activate and process the precursor. Specifically, the enzyme allylmalonyl-CoA crotonyl-CoA reductase/carboxylase (CCR), TcsC, was responsible for converting the supplied 4-fluorocrotonate into its corresponding α-substituted malonyl-CoA, which was then assimilated by the polyketide synthase (PKS) complex. nih.gov This approach demonstrates the utility of 4-fluorocrotonate as a tool in synthetic biology to expand the chemical diversity of complex natural products. nih.gov

The table below summarizes the key findings from this research.

| Organism | Engineering Strategy | Precursor Fed | Key Enzyme | Product |

| Streptomyces sp. KCTC 11604BP | Deletion of ketosynthase gene (tcsB) | 4-Fluorocrotonate | Allylmalonyl-CoA CCR (TcsC) | 36-fluoro-FK520 |

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 Fluorocrotonate

Quantum Chemical Characterization of Electronic Structure

A fundamental aspect of computational chemistry involves the detailed characterization of a molecule's electronic structure. These studies provide a quantum mechanical description of how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. For ethyl 4-fluorocrotonate, this would typically involve the use of methods like Density Functional Theory (DFT) or other ab initio quantum chemistry approaches.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

A computational study on this compound would calculate the energies of the HOMO and LUMO. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, relates to its electrophilic character. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative of the data that would be generated from FMO analysis. Specific values for this compound are not available in the searched literature.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is essential for predicting its behavior in polar environments and its interactions with other polar molecules. Computational methods can calculate the partial atomic charges on each atom in this compound. These charges would reveal the electron-donating or electron-withdrawing effects of the substituents, such as the fluorine atom and the ethyl ester group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and fluorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, theoretical studies could investigate various reactions, such as nucleophilic addition to the double bond or hydrolysis of the ester group.

Transition State Characterization and Reaction Barrier Calculations

To understand the kinetics of a reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier indicates a faster reaction. For any proposed reaction involving this compound, the structure of the transition state would be optimized, and a frequency calculation would be performed to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Energy Landscape Profiling for Competing Pathways

Many reactions can proceed through multiple competing pathways. Computational chemistry allows for the exploration of the potential energy surface to map out these different routes. By calculating the energies of reactants, intermediates, transition states, and products for each possible pathway, an energy landscape profile can be constructed. This profile would reveal the most energetically favorable reaction mechanism for a given transformation of this compound.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, computational predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants would aid in the assignment of experimental NMR spectra. Similarly, the calculation of vibrational frequencies and their corresponding intensities would allow for the generation of a theoretical IR spectrum. By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| ¹⁹F NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available |

This table illustrates the type of data that would be obtained from computational spectroscopic predictions. Specific values for this compound are not available in the searched literature.

Conformational Analysis and Stereochemical Prediction

Computational chemistry and molecular modeling are indispensable tools for investigating the three-dimensional structures of molecules and predicting their reactivity. In the case of this compound, these methods provide crucial insights into its conformational preferences and the stereochemical outcomes of its reactions. Understanding the spatial arrangement of atoms is fundamental, as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Conformational Analysis

The conformational landscape of this compound is primarily defined by rotations around several key single bonds: the Cα-C(=O), Cβ-Cγ, and C-O bonds. Due to the presence of the Cα=Cβ double bond, the molecule possesses a degree of rigidity. However, rotations around the adjacent single bonds give rise to various conformers with different energies.

The most significant conformational isomerism in α,β-unsaturated esters arises from the rotation around the Cα-C(=O) single bond, leading to s-trans and s-cis conformers. In the s-trans conformation, the C=C and C=O bonds are oriented in opposite directions, resulting in a dihedral angle of 180°. In the s-cis conformation, these bonds are on the same side, with a dihedral angle of 0°. Computational studies on analogous α,β-unsaturated esters, such as ethyl acrylate (B77674) and ethyl crotonate, have consistently shown that the planar s-trans and s-cis conformations represent energy minima. rsc.org Generally, the s-trans conformer is found to be more stable due to reduced steric hindrance between the substituents on the β-carbon and the carbonyl group.

For this compound, it is hypothesized that the s-trans and s-cis conformers are the most stable arrangements. The relative energies of these conformers can be estimated using quantum mechanical calculations, such as Density Functional Theory (DFT). The presence of the fluorine atom at the γ-position is expected to influence the conformational equilibrium through steric and electronic effects.

Further complexity in the conformational analysis of this compound arises from the rotation around the Cβ-Cγ single bond. This rotation will be influenced by the gauche effect, where the presence of the electronegative fluorine atom can favor a gauche arrangement (dihedral angle of approximately 60°) over an anti arrangement (dihedral angle of 180°) in certain cases. st-andrews.ac.uk The interplay of steric repulsion and hyperconjugative effects involving the C-F bond will determine the preferred orientation of the fluoromethyl group relative to the plane of the double bond.

Below is a hypothetical representation of the key conformers of this compound and their predicted relative energies, based on computational studies of similar molecules.

| Conformer | Dihedral Angle (C=C-C=O) | Dihedral Angle (F-Cγ-Cβ=Cα) | Predicted Relative Energy (kcal/mol) |

| s-trans (anti-periplanar) | ~180° | ~180° | 0.00 |

| s-trans (syn-clinal/gauche) | ~180° | ~60° | 0.5 - 1.5 |

| s-cis (anti-periplanar) | ~0° | ~180° | 1.0 - 2.5 |

| s-cis (syn-clinal/gauche) | ~0° | ~60° | 1.5 - 3.0 |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would require specific computational studies on this compound.

The rotational barrier between the s-trans and s-cis conformers is another important parameter that can be determined computationally. For simple α,β-unsaturated esters, this barrier is typically in the range of 4-8 kcal/mol. This energy barrier is low enough to allow for rapid interconversion between the conformers at room temperature, but the population of each conformer will be dictated by their relative energies according to the Boltzmann distribution.

Stereochemical Prediction

The conformational preferences of this compound have significant implications for predicting the stereochemical outcome of its reactions. In many reactions, the attack of a reagent on the Cα=Cβ double bond will occur preferentially from the less sterically hindered face of the most stable conformer.

For instance, in reactions such as catalytic hydrogenation, epoxidation, or conjugate additions, the facial selectivity of the reagent's approach can be predicted by analyzing the steric environment around the double bond in the lowest energy conformers. The ethyl ester group and the fluoromethyl group can create a biased steric environment, directing the incoming reagent to one face of the double bond over the other.

By constructing a detailed potential energy surface of the molecule, computational models can identify the transition state structures for various reaction pathways. The relative energies of these transition states, which are influenced by the initial conformation of the reactant, determine the major and minor products. For example, if a reagent approaches the double bond, the steric and electronic interactions with the substituents in the transition state will dictate the stereoselectivity of the reaction.

The presence of the γ-fluorine atom can also exert a stereoelectronic effect, influencing the reactivity and selectivity of reactions. The electron-withdrawing nature of fluorine can polarize the double bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack. The orientation of the C-F bond in the preferred conformer can also influence the orbital interactions with the approaching reagent, further directing the stereochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Fluorocrotonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-fluorocrotonate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous confirmation of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The introduction of the electronegative fluorine atom at the C4 position causes significant changes in the chemical shifts and coupling patterns compared to the parent ethyl crotonate. The protons on the C4 carbon (H-4), being directly attached to the carbon bearing the fluorine, will be significantly deshielded and will appear as a doublet due to coupling with the fluorine atom (²JHF) and a triplet due to coupling with the adjacent vinyl proton (³JHH), resulting in a complex doublet of triplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display signals for all six carbon atoms in the molecule. The most significant feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for the C4 carbon, which will appear as a doublet. The other carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The chemical shifts are influenced by the electronegativity of the fluorine and the ester group.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. A single signal is expected for this compound. This signal will be split into a triplet by the two adjacent protons on C4 (²JFH), confirming the -CH₂F moiety.

The following table presents the predicted NMR data for this compound, based on data from its parent compound, ethyl crotonate, and known substituent effects of fluorine. magritek.comasahilab.co.jp

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C Coupling to ¹⁹F (JCF, Hz) |

| 1 (-CH₃) | ~1.3 | Triplet, J ≈ 7.1 | ~14.2 | Small (⁴JCF) |

| 2 (-OCH₂-) | ~4.2 | Quartet, J ≈ 7.1 | ~60.5 | Small (³JCF) |

| 3 (C=O) | - | - | ~166.0 | Small (⁴JCF) |

| 4 (=CH-) | ~6.0 | Doublet of Triplets, ³JHH ≈ 15.5, ⁴JHH ≈ 1.5 | ~120.0 | Small (³JCF) |

| 5 (=CH-) | ~7.1 | Doublet of Triplets of Doublets, ³JHH ≈ 15.5, ³JHH ≈ 6.5, ⁴JHF ≈ 2.0 | ~140.0 | Small (²JCF) |

| 6 (-CH₂F) | ~4.8 | Doublet of Triplets, ²JHF ≈ 47.0, ³JHH ≈ 6.5 | ~82.0 | Large (¹JCF ≈ 170) |

Note: The data in this table is predictive and based on analogous compounds.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group protons (H-1 and H-2) and, crucially, along the crotonate backbone between H-4, H-5, and H-6, confirming their adjacent relationship. chegg.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.), providing a clear map of the C-H bonds. chegg.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon, C-3) and piecing together the molecular fragments. Key expected correlations would include the H-2 protons to the carbonyl carbon (C-3) and the vinyl protons (H-4, H-5) to the carbonyl carbon (C-3), confirming the ester structure and its connection to the fluorinated alkyl chain. chegg.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and rely on the vibrations of molecular bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the α,β-unsaturated ester, typically found around 1720-1730 cm⁻¹. Other key absorbances would include the C=C stretching vibration at approximately 1650 cm⁻¹, C-O stretching bands in the 1300-1000 cm⁻¹ region, and a characteristic C-F stretching band, expected around 1100-1000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretch would likely be more intense than the C=O stretch due to its non-polar nature. This provides complementary information to the FTIR spectrum.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Medium | Medium |

| C-H (alkene) | Stretching | 3010-3100 | Medium | Medium |

| C=O (ester) | Stretching | 1720-1730 | Strong | Medium |

| C=C (alkene) | Stretching | ~1650 | Medium | Strong |

| C-O | Stretching | 1300-1000 | Strong | Weak |

| C-F | Stretching | 1100-1000 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₉FO₂), the exact molecular weight is 132.0586 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 132. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-•OCH₂CH₃) to give an acylium ion at m/z = 87.

Loss of an ethyl radical (-•CH₂CH₃) followed by CO to give a fragment at m/z = 75.

A McLafferty rearrangement, characteristic of esters, could lead to a fragment at m/z = 88.

Fragments containing fluorine, such as [CH₂F]⁺ at m/z = 33.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The key chromophore in this compound is the α,β-unsaturated ester system. This conjugated system is expected to give rise to two main absorption bands:

A strong π → π* transition, likely with a maximum absorption (λmax) in the range of 200-230 nm.

A weaker n → π* transition at a longer wavelength, typically around 300-330 nm, associated with the carbonyl group.

The choice of solvent can influence the exact position of these absorption maxima.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. This analysis is only possible if this compound can be obtained as a single crystal of sufficient quality. If such a study were performed, it would provide precise bond lengths, bond angles, and conformational details of the molecule, as well as information about how the molecules pack together in the crystal lattice. Currently, there is no publicly available crystal structure for this compound.

Environmental and Green Chemistry Considerations in the Synthesis and Application of Ethyl 4 Fluorocrotonate

Development of Eco-Friendly Synthetic Routes

Traditional methods for the synthesis of α,β-unsaturated esters, a class to which Ethyl 4-fluorocrotonate belongs, often involve stoichiometric reagents that generate significant amounts of waste. Modern approaches focus on catalytic and more efficient reactions that align with the principles of green chemistry.

One of the most common methods for synthesizing α,β-unsaturated esters is the Wittig reaction . However, a significant drawback of the Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org The separation of this byproduct can also be challenging, often requiring chromatographic purification, which consumes large volumes of solvents. researchgate.net

A greener alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate carbanion to react with an aldehyde or ketone, yielding an α,β-unsaturated ester. wikipedia.org The HWE reaction offers several advantages from a green chemistry perspective. The phosphate byproduct is water-soluble, which simplifies its removal from the reaction mixture, often allowing for simple aqueous extraction instead of chromatography. wikipedia.org Furthermore, the reaction is highly stereoselective, predominantly forming the thermodynamically more stable (E)-alkene, which reduces the need for purification of stereoisomers. wikipedia.orgnrochemistry.com For the synthesis of this compound, a plausible HWE approach would involve the reaction of 2-fluoroacetaldehyde with a phosphonate ester, such as triethyl phosphonoacetate.

Recent advancements have focused on developing catalytic methods for the synthesis of α,β-unsaturated esters, which offer even better atom economy and reduce waste. For instance, boronic acid-catalyzed condensation of ketene dialkyl acetals with aldehydes provides α,β-unsaturated esters with high (E)-stereoselectivity and good yields. nih.gov Another approach involves the catalytic cross-metathesis of alkenes, which can generate (Z)-α,β-unsaturated esters selectively. nih.gov The use of catalysts, often in small quantities, minimizes waste compared to stoichiometric reactions.

The choice of solvents is another critical aspect of developing eco-friendly synthetic routes. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents. Research has shown that reactions like the Wittig and HWE can be performed in greener solvents. For example, the Wittig reaction has been successfully carried out in water, which can accelerate the reaction rate and simplify product isolation. acs.org Other green solvents, such as bio-based ethanol or ethyl lactate, are also viable alternatives to conventional petrochemical solvents. sigmaaldrich.comresearchgate.net Solvent-free HWE reactions catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have also been developed, offering a highly E-selective route to α,β-unsaturated esters and completely eliminating solvent waste. rsc.org

Biocatalysis represents a frontier in the green synthesis of fluorinated compounds. Enzymes, such as ene reductases, have been used for the asymmetric synthesis of alkyl fluorides from α-fluoroenoates. chemrxiv.org While a direct biocatalytic route to this compound is not yet established, the potential for using enzymes to perform key steps in its synthesis offers a promising avenue for future research, as biocatalytic reactions are typically performed in aqueous media under mild conditions and with high selectivity. nih.govchemrxiv.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org Maximizing atom economy is a key strategy for minimizing waste.

C₂H₂FO + C₈H₁₇O₅P → C₆H₉FO₂ + C₄H₁₀O₃P (2-Fluoroacetaldehyde + Triethyl phosphonoacetate → this compound + Diethyl phosphate)

The molar masses of the reactants and products are approximately:

2-Fluoroacetaldehyde (C₂H₃FO): 62.04 g/mol

Triethyl phosphonoacetate (C₈H₁₇O₅P): 224.18 g/mol

this compound (C₆H₉FO₂): 132.13 g/mol

Diethyl phosphate ((C₂H₅)₂HPO₄): 154.10 g/mol (Note: The byproduct is diethyl hydrogen phosphonate, which after workup becomes diethyl phosphate). For the purpose of atom economy calculation of the olefination step, the byproduct is diethyl phosphonate, C₄H₁₁O₃P, with a molar mass of 138.10 g/mol .

The atom economy is calculated as:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (132.13 g/mol / (62.04 g/mol + 224.18 g/mol )) x 100 ≈ 46.2%

While this is a significant improvement over many Wittig reactions, it still highlights that a substantial portion of the reactant atoms end up in the byproduct. Catalytic routes would theoretically offer a much higher atom economy. For example, a hypothetical direct catalytic condensation of 2-fluoroacetaldehyde with ethyl acetate, if feasible, could approach 100% atom economy by eliminating a smaller molecule like water.

The following table compares the theoretical atom economy of different potential synthetic routes for α,β-unsaturated esters, which could be applicable to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Often < 30% rsc.org |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Ester | Alkene | Dialkyl phosphate | ~46% (calculated for this compound) |

| Catalytic Condensation | Aldehyde, Ketene Acetal (B89532) | α,β-Unsaturated Ester | Alcohol | High (depends on catalyst turnover) |

| Catalytic Cross-Metathesis | Alkene, Acrylate (B77674) | α,β-Unsaturated Ester | Ethylene (or other small alkene) | High (depends on catalyst turnover) |

Waste Minimization Strategies beyond improving atom economy include:

Catalyst Selection and Recycling: Utilizing heterogeneous catalysts can simplify separation and allow for catalyst reuse, reducing waste.

Solvent Choice and Recycling: Employing green solvents that can be easily recovered and reused is crucial. The use of biphasic systems, where the catalyst resides in one phase and the product in another, can facilitate easy separation and recycling of both the catalyst and the solvent.

Process Intensification: Techniques like flow chemistry can improve reaction efficiency, reduce reaction volumes, and minimize waste generation. uva.nl Continuous processes often have a smaller footprint and generate less waste compared to batch processes.

Integrated Processes: Designing multi-step syntheses where the byproduct of one step can be utilized as a reagent in a subsequent step can significantly reduce waste. researchgate.net

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

Future Research Directions and Emerging Opportunities

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of efficient and selective catalytic systems for the synthesis and functionalization of Ethyl 4-fluorocrotonate is a primary area for future investigation. Current synthetic methods may be limited in terms of stereoselectivity and atom economy. Future research is anticipated to focus on two main frontiers: organocatalysis and photoredox catalysis.

Organocatalysis: Asymmetric organocatalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. Future research could explore the use of chiral aminocatalysts, such as proline derivatives or cinchona alkaloids, to catalyze the stereoselective addition of nucleophiles to the double bond of this compound. This would provide access to a range of enantioenriched fluorinated building blocks, which are highly valuable in medicinal chemistry. The development of bifunctional organocatalysts, capable of activating both the electrophile and the nucleophile, could lead to high yields and enantioselectivities in these transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org Future studies could investigate the use of photoredox catalysts, such as iridium or ruthenium complexes, to enable novel transformations of this compound. mdpi.com For instance, the generation of a radical intermediate from this compound could facilitate its coupling with a wide range of partners, including alkyl, aryl, and vinyl fragments. nih.gov This approach could lead to the synthesis of complex fluorinated molecules that are inaccessible through traditional methods. A key area of investigation will be the development of catalytic systems that can control the regioselectivity and stereoselectivity of these radical reactions.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Reaction | Key Advantages | Research Focus |

| Chiral Aminocatalysts | Enantioselective Michael Addition | High enantioselectivity, metal-free conditions | Catalyst design for enhanced reactivity and substrate scope |

| Photoredox Catalysts | Radical Alkylation/Arylation | Mild reaction conditions, broad substrate scope | Control of regioselectivity and stereoselectivity |

| Dual Catalysis Systems | Synergistic C-H Functionalization | Access to novel bond formations | Catalyst compatibility and mechanistic elucidation |

Exploration of New Applications in Emerging Technologies

The unique properties of this compound make it an attractive candidate for applications in various emerging technologies, including organic electronics and energy storage.

Organic Electronics: Fluorinated organic materials are of great interest for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to their enhanced stability and electron-accepting properties. nih.govosti.govsigmaaldrich.comrsc.org Future research could focus on the incorporation of the this compound moiety into conjugated polymers. The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport properties. Furthermore, the ester group provides a handle for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties. The performance of hypothetical OTFTs incorporating polymers derived from this compound is projected in Table 2.

Energy Storage: The development of safer and higher-performance electrolytes is a critical challenge in lithium-ion battery research. Fluorinated esters are being explored as non-flammable co-solvents in battery electrolytes due to their high oxidative stability and low viscosity. techbriefs.comrsc.orgrsc.orgmdpi.comacs.org this compound could be investigated as an electrolyte additive or co-solvent. Its fluorine substituent is expected to enhance the electrochemical stability of the electrolyte, while the double bond could potentially participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, improving battery cycle life.

A summary of projected performance metrics in these emerging technologies is provided in Table 2.

| Application Area | Material Type | Projected Performance Metric | Potential Advantage |

| Organic Thin-Film Transistors (OTFTs) | Fluorinated Conjugated Polymer | Field-Effect Mobility > 1 cm²/Vs | Enhanced electron transport and ambient stability |

| Lithium-Ion Batteries | Electrolyte Additive | Coulombic Efficiency > 99.9% after 500 cycles | Formation of a stable SEI layer and improved safety |

| Organic Photovoltaics (OPVs) | Fluorinated Polymer Acceptor | Power Conversion Efficiency > 15% | Tunable energy levels for efficient charge separation |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the development of more efficient and selective processes. Advanced in-situ spectroscopic techniques can provide real-time information on the species present in a reacting system, offering invaluable mechanistic insights.

Operando Spectroscopy: Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. researchgate.netrsc.orgmagritek.comkorea.ac.krnih.gov For example, operando FTIR could be used to study the kinetics of a catalytic reaction involving this compound, providing information on the rate-determining step and the influence of various reaction parameters. researchgate.netmagritek.comkorea.ac.krnih.gov Operando Raman spectroscopy would be particularly useful for studying reactions in aqueous media or for probing vibrational modes that are weak in the infrared. mdpi.comnist.govtue.nluiowa.edu

These in-situ studies will enable the identification of key catalytic intermediates and transition states, which is essential for the rational design of improved catalytic systems. The application of these techniques is outlined in Table 3.

| Technique | Reaction to be Studied | Expected Insights |

| Operando FTIR Spectroscopy | Organocatalyzed conjugate addition | Identification of catalyst-substrate complexes and reaction intermediates. |

| Operando Raman Spectroscopy | Photoredox-catalyzed radical polymerization | Real-time monitoring of monomer conversion and polymer chain growth. |

| In-situ NMR Spectroscopy | Mechanistic study of a novel transformation | Characterization of transient species and elucidation of reaction pathways. |

Synergistic Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational modeling with experimental studies offers a powerful paradigm for the rational design of new catalysts, materials, and reactions involving this compound.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of this compound and to model the mechanisms of its reactions. nih.govacs.orgresearchgate.netrsc.orgdntb.gov.uamdpi.com For example, DFT can be used to calculate the energies of transition states and intermediates in a catalytic cycle, providing insights into the factors that control the selectivity of the reaction. dntb.gov.ua This information can then be used to design new catalysts with improved performance. nih.gov DFT can also be used to predict the electronic and optical properties of materials derived from this compound, guiding the design of new materials for specific applications. researchgate.net

Machine Learning: Machine learning (ML) is increasingly being used in chemistry to predict the outcomes of reactions and to identify promising new catalysts and materials. nih.govarxiv.orgbeilstein-journals.orgrsc.orgscite.ai Future research could involve the development of ML models to predict the enantioselectivity of organocatalytic reactions involving this compound or to screen for new fluorinated polymers with desirable electronic properties. arxiv.orgbeilstein-journals.orgrsc.orgscite.ai These models would be trained on data from high-throughput experiments and DFT calculations.

The synergy between these computational and experimental approaches will accelerate the pace of discovery and innovation in the chemistry of this compound. A potential workflow is described in Table 4.

| Step | Computational Approach | Experimental Approach | Desired Outcome |

| 1. Catalyst Design | DFT modeling of catalyst-substrate interactions and transition states. | Synthesis and screening of a focused library of catalysts. | Identification of a highly selective and active catalyst. |

| 2. Mechanistic Elucidation | Calculation of reaction energy profiles and spectroscopic signatures of intermediates. | In-situ spectroscopic monitoring of the reaction. | A detailed understanding of the reaction mechanism. |

| 3. Materials Discovery | High-throughput screening of virtual libraries of materials using ML models. | Synthesis and characterization of the most promising materials. | Discovery of new materials with superior performance. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-fluorocrotonate, and what factors influence their yield and purity?

- Methodological Answer : this compound is synthesized via halogen-fluorine exchange reactions. For example, ethyl 4-bromocrotonate reacts with silver monofluoride (AgF) in solvents like ether or tetrahydrofuran (THF), yielding 7–7.5% product with 85–90% purity . Key factors affecting yield include solvent choice (e.g., THF reduces reactivity compared to ether), reaction time (8 hours under reflux), and catalyst quantity. Contaminants from solvent decomposition (e.g., in α-methylpyrrolidinone) or insufficient fluoride sources (e.g., NaF/KF in acetone) can further reduce yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Gas-liquid partition chromatography (GLPC) is critical for assessing purity (85–90% in synthesized batches) . Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, identifies fluorine incorporation and structural integrity. Infrared (IR) spectroscopy confirms ester and fluorinated alkene functional groups. For derivative analysis (e.g., trans-4-fluorocrotonic acid), sublimation (60°C, 1 mm Hg) and melting point determination (88–90°C) validate purity post-saponification .

Q. How does the choice of fluorinating agent impact the efficiency of this compound synthesis?

- Methodological Answer : AgF is the most effective fluorinating agent due to its reactivity in ether or THF, though yields remain low (5–7.5%) . Potassium fluoride (KF) in ethylene glycol or sodium fluoride (NaF) in THF/acetonitrile show negligible reactivity, likely due to poor solubility or weaker nucleophilicity. Mechanistic studies suggest that solvent polarity and fluoride ion accessibility are critical for successful halogen exchange .